molecular formula C16H12FN3S B2519315 4-(4-Fluorophenyl)-6-((pyridin-2-ylmethyl)thio)pyrimidine CAS No. 1226439-49-1

4-(4-Fluorophenyl)-6-((pyridin-2-ylmethyl)thio)pyrimidine

Cat. No. B2519315
CAS RN: 1226439-49-1
M. Wt: 297.35
InChI Key: JXKFNPSWOAGRSJ-UHFFFAOYSA-N
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Description

The compound 4-(4-Fluorophenyl)-6-((pyridin-2-ylmethyl)thio)pyrimidine is a pyrimidine derivative, which is a class of compounds known for their presence in various pharmaceutical applications due to their nitrogen-containing heterocyclic structure. Pyrimidine derivatives have been extensively studied for their potential in medicinal chemistry, particularly as anticancer agents and in the development of materials with desirable electronic properties .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves nucleophilic substitution reactions, coupling reactions, and cyclization steps. For instance, the synthesis of 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine, a related compound, was achieved through a two-step process starting from 2,4,6-trichloropyrimidine, which included nucleophilic substitution and coupling reactions . Similarly, the synthesis of 4-[5-(2-Bromophenyl)-1,3,4-thiadiazol-2-ylthio]-2-(trifluoromethyl)thieno[2,3-d]pyrimidine involved cyclization, chlorination, and nucleophilic substitution steps . These methods could potentially be adapted for the synthesis of 4-(4-Fluorophenyl)-6-((pyridin-2-ylmethyl)thio)pyrimidine.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is crucial for their biological activity and material properties. X-ray diffraction studies have been used to confirm the structures of synthesized compounds, such as 2-chloro-4-(4-fluoro-phenyl)-6-isopropyl-pyrimidine-5-carboxylic acid methyl ester, revealing significant intermolecular interactions that contribute to the stability of the crystal packing . Similarly, the structure of 4-[5-(2-Bromophenyl)-1,3,4-thiadiazol-2-ylthio]-2-(trifluoromethyl)thieno[2,3-d]pyrimidine was characterized by single-crystal X-ray diffraction, which showed a planar conformation for the molecule . These structural characterizations are essential for understanding the properties of 4-(4-Fluorophenyl)-6-((pyridin-2-ylmethyl)thio)pyrimidine.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, which are important for their functionalization and application in different fields. For example, the reactivity of the carbonyl group in fluoro pyrimidine-4-ones was studied, leading to the synthesis of 4-substituted pyrimidines . The chemical reactivity of 4-(4-Fluorophenyl)-6-((pyridin-2-ylmethyl)thio)pyrimidine could be explored in a similar manner to generate novel compounds with potential pharmacological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure and substituents. For instance, the synthesis of a series of 2,4,6-tri(5-aryl-2-thienyl)pyrimidines revealed distinct absorption and emission wavelengths controlled by the donor effect of the terminal aryl groups . The electronic properties of 4,6-di(thiophen-2-yl)pyrimidine derivatives were tuned to improve charge transfer materials, demonstrating the potential of pyrimidine derivatives in electronic applications . The study of the physical and chemical properties of 4-(4-Fluorophenyl)-6-((pyridin-2-ylmethyl)thio)pyrimidine could lead to insights into its potential uses in pharmaceuticals or materials science.

Scientific Research Applications

Structural and Electronic Properties

  • Structural Parameters and Nonlinear Optical Properties : Thiopyrimidine derivatives, closely related to 4-(4-Fluorophenyl)-6-((pyridin-2-ylmethyl)thio)pyrimidine, have been studied for their structural parameters and nonlinear optical (NLO) properties. These compounds show promising applications in medicine and NLO fields. The study utilized density functional theory (DFT) to analyze vibrational aspects, natural bonding orbital (NBO) analysis for non-covalent interactions, and time-dependent DFT (TDDFT) for photophysical properties, indicating significant NLO character suitable for optoelectronic applications (Hussain et al., 2020).

  • Quantum Chemical Investigations for Charge Transfer Materials : The derivative 4,6-di(thiophen-2-yl)pyrimidine has been investigated for its electronic, photophysical, and charge transfer properties. These studies aimed to improve intra-molecular charge transfer and reduce the energy gap between the highest occupied and lowest unoccupied molecular orbitals (HOMO-LUMO), making them potentially better or comparable to existing materials in electronic applications (Irfan, 2014).

Potential Applications in Sensing and Medical Fields

  • ICT-Based Sensor Properties : A series of 2,4,6-tri(5-aryl-2-thienyl)pyrimidines, which are structurally similar to the compound , were synthesized and showed distinct absorption and emission wavelengths. These properties suggest potential use as polarity or proton sensors due to their intramolecular charge transfer (ICT) and basic characteristics (Muraoka, Obara, & Ogawa, 2016).

  • Antihypertensive Activity : Research on dihydropyrimidine derivatives has demonstrated a range of biological activities, including antihypertensive effects. These studies highlight the structural-activity relationship essential for designing biologically active molecules with improved efficacy and reduced side effects (Rana, Kaur, & Kumar, 2004).

properties

IUPAC Name

4-(4-fluorophenyl)-6-(pyridin-2-ylmethylsulfanyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3S/c17-13-6-4-12(5-7-13)15-9-16(20-11-19-15)21-10-14-3-1-2-8-18-14/h1-9,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXKFNPSWOAGRSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CSC2=NC=NC(=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Fluorophenyl)-6-((pyridin-2-ylmethyl)thio)pyrimidine

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